N-Methyl-1-(2-methyl-6-(piperidin-1-yl)pyridin-3-yl)methanamine
CAS No.:
VCID: VC15829519
Molecular Formula: C13H21N3
Molecular Weight: 219.33 g/mol
* For research use only. Not for human or veterinary use.

Description |
N-Methyl-1-(2-methyl-6-(piperidin-1-yl)pyridin-3-yl)methanamine is a complex organic compound that has garnered attention in chemical research due to its unique structure and potential applications. This article aims to provide a comprehensive overview of this compound, including its chemical properties, synthesis methods, and any available research findings. Synthesis MethodsWhile specific synthesis methods for N-Methyl-1-(2-methyl-6-(piperidin-1-yl)pyridin-3-yl)methanamine are not detailed in the search results, similar compounds often involve multi-step reactions including alkylation, amination, and condensation reactions. For instance, compounds with pyridine and piperidine rings often require careful selection of reagents and conditions to achieve the desired substitution patterns. Availability and StatusThe compound is listed as discontinued on CymitQuimica's website, indicating that it may not be readily available for purchase or research purposes . This status suggests that researchers may need to explore alternative sources or synthesize the compound themselves if it is required for ongoing studies. Data Table: Available Information
Given the lack of detailed information, this table highlights the need for additional research to fill the gaps in our understanding of this compound. Future Directions
These steps would provide a comprehensive foundation for further studies on N-Methyl-1-(2-methyl-6-(piperidin-1-yl)pyridin-3-yl)methanamine. |
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Product Name | N-Methyl-1-(2-methyl-6-(piperidin-1-yl)pyridin-3-yl)methanamine | ||||||||
Molecular Formula | C13H21N3 | ||||||||
Molecular Weight | 219.33 g/mol | ||||||||
IUPAC Name | N-methyl-1-(2-methyl-6-piperidin-1-ylpyridin-3-yl)methanamine | ||||||||
Standard InChI | InChI=1S/C13H21N3/c1-11-12(10-14-2)6-7-13(15-11)16-8-4-3-5-9-16/h6-7,14H,3-5,8-10H2,1-2H3 | ||||||||
Standard InChIKey | PJRUTXLYMXKHAS-UHFFFAOYSA-N | ||||||||
Canonical SMILES | CC1=C(C=CC(=N1)N2CCCCC2)CNC | ||||||||
PubChem Compound | 79885917 | ||||||||
Last Modified | Aug 09 2024 |
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